Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975920
InChI: InChI=1S/C8H9ClN2O2/c1-4-5(9)3-6(10)11-7(4)8(12)13-2/h3H,1-2H3,(H2,10,11)
SMILES:
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

CAS No.:

Cat. No.: VC15975920

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate -

Specification

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate
Standard InChI InChI=1S/C8H9ClN2O2/c1-4-5(9)3-6(10)11-7(4)8(12)13-2/h3H,1-2H3,(H2,10,11)
Standard InChI Key HLTKYOWHSBHXRH-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(C=C1Cl)N)C(=O)OC

Introduction

Structural and Physicochemical Properties

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate features a pyridine ring substituted at positions 2, 3, 4, and 6 (Figure 1). The ester group at position 2, methyl group at position 3, chlorine at position 4, and amino group at position 6 create a multifunctional scaffold amenable to chemical modifications. Key physicochemical parameters include:

PropertyValue
Molecular Weight200.62 g/mol
Molecular FormulaC₈H₉ClN₂O₂
IUPAC NameMethyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate
SolubilityLikely polar organic solvents (e.g., DMSO, methanol)
StabilitySensitive to hydrolysis under acidic/basic conditions

The amino and ester groups confer both nucleophilic and electrophilic reactivity, enabling participation in condensation, alkylation, and cross-coupling reactions . Chlorine at position 4 enhances electron-withdrawing effects, potentially stabilizing intermediates in synthetic pathways .

Synthesis and Manufacturing

Challenges in Scale-Up

Key challenges include:

  • Regioselectivity: Competing reactions at positions 2, 4, and 6 require careful control of reaction conditions .

  • Purification: Separation of positional isomers necessitates chromatography or recrystallization.

  • Stability: The ester group is prone to hydrolysis, demanding anhydrous conditions during storage.

Applications in Medicinal Chemistry

Case Study: Serotonin Receptor Antagonists

The compound’s structure aligns with 5-HT₃ receptor antagonists like ondansetron, which prevent chemotherapy-induced nausea . Modifying the amino group at position 6 could enhance binding affinity while the chlorine atom improves metabolic stability .

Comparative Analysis with Related Compounds

Table 1 contrasts Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate with structurally similar pyridines:

CompoundMolecular FormulaKey DifferencesApplications
Methyl 2-chloro-6-methylpyrimidine-4-carboxylateC₇H₇ClN₂O₂Pyrimidine core vs. pyridineAntibiotic research
5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acidC₈H₁₀BrN₃O₃Bromine substituentAMPK activation

The pyridine core offers greater synthetic flexibility compared to pyrimidines, albeit with reduced metabolic stability .

Future Research Directions

Bioactivity Optimization

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino, chloro, and methyl groups to enhance target selectivity .

  • Prodrug Development: Ester hydrolysis could yield carboxylic acid derivatives with improved bioavailability.

Industrial Applications

  • Agrochemicals: Chlorinated pyridines are precursors to herbicides and insecticides .

  • Materials Science: Pyridine-based ligands for catalytic systems or metal-organic frameworks (MOFs) .

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